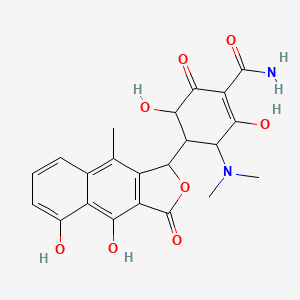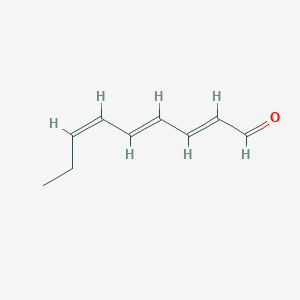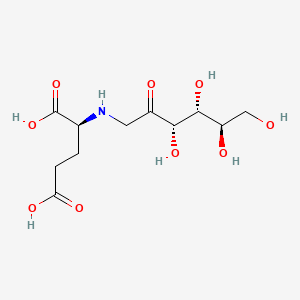
FG 488 BAPTA-1, AM
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
FG 488 BAPTA-1, AM is a useful research compound. Its molecular formula is C59H53F2N3O26 and its molecular weight is 1258.07. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Détection du calcium
FG 488 BAPTA-1, AM est utilisé dans la détection du calcium {svg_1}. Il s'agit d'une molécule qui présente une augmentation de la fluorescence lors de la liaison au Ca2+. Cette propriété la rend utile pour la détection et l'imagerie des ions cellulaires {svg_2}.
Analyse cellulaire
Ce composé est utilisé dans l'analyse cellulaire {svg_3}. Il peut être chargé dans les cellules en ajoutant l'indicateur dissous directement aux boîtes contenant des cellules cultivées {svg_4}.
Viabilité, prolifération et fonction cellulaires
this compound est utilisé pour évaluer la viabilité, la prolifération et la fonction des cellules {svg_5}. Le signal de fluorescence de ces cellules est généralement mesuré à l'aide d'une microscopie à fluorescence, d'essais de microplaques à fluorescence ou de cytométrie en flux {svg_6}.
Essais de messagers secondaires basés sur les cellules
Ce composé est utilisé dans les essais de messagers secondaires basés sur les cellules {svg_7}. Ces essais sont utilisés pour étudier les effets intracellulaires des molécules de signalisation extracellulaires {svg_8}.
Découverte et développement de médicaments
this compound est utilisé dans le domaine de la découverte et du développement de médicaments {svg_9}. Il peut être utilisé pour tester les effets de médicaments potentiels sur la signalisation du calcium au sein des cellules {svg_10}.
Biologie des récepteurs couplés aux protéines G
Ce composé est utilisé en biologie des récepteurs couplés aux protéines G {svg_11}. Les récepteurs couplés aux protéines G constituent une vaste famille de récepteurs qui répondent à une variété de signaux externes. This compound peut être utilisé pour étudier les voies de signalisation du calcium activées par ces récepteurs {svg_12}.
Homéostasie et signalisation ioniques
this compound est utilisé dans l'étude de l'homéostasie et de la signalisation ioniques {svg_13}. Il peut être utilisé pour surveiller les modifications des niveaux de calcium, qui jouent un rôle essentiel dans l'homéostasie et la signalisation ioniques {svg_14}.
8. Identification et validation des cibles et des pistes Ce composé est utilisé dans l'identification et la validation des cibles et des pistes {svg_15}. Il peut être utilisé pour identifier des cibles médicamenteuses potentielles et pour valider les effets des composés d'intérêt sur ces cibles {svg_16}.
Mécanisme D'action
Target of Action
FG 488 BAPTA-1, AM is a cell-permeable, fluorescently labeled Ca2+ indicator . Its primary target is the calcium ions (Ca2+) present in the cell . Calcium ions play a crucial role in various cellular processes, including signal transduction, muscle contraction, and neurotransmitter release.
Mode of Action
This compound works by binding to calcium ions in the cell . Upon binding to Ca2+, the fluorescent intensity of the compound increases . This allows the compound to be used as a probe to detect the presence and concentration of calcium ions in the cell .
Biochemical Pathways
The compound is involved in calcium signaling pathways . By binding to calcium ions, it can help track the influx and release of Ca2+ in the cell . This is particularly useful in studies involving signal transduction, as calcium ions often act as second messengers in these pathways .
Pharmacokinetics
This compound is cell-permeant, meaning it can cross cell membranes and enter cells . Once inside the cell, it binds to calcium ions, resulting in an increase in its fluorescence intensity . The compound’s fluorescence signal can be measured using techniques such as fluorescence microscopy, fluorescence microplate assays, or flow cytometry .
Result of Action
The binding of this compound to calcium ions results in an increase in the compound’s fluorescence intensity . This change in fluorescence can be detected and measured, providing a means to track the presence and concentration of calcium ions in the cell .
Action Environment
The action of this compound is influenced by the cellular environment . Factors such as the presence of other ions, the pH of the environment, and the temperature can affect the compound’s ability to bind to calcium ions and its fluorescence intensity .
Safety and Hazards
Orientations Futures
FG 488 BAPTA-1, AM has potential for use in various experimental scenarios, for example, dextran versions for reduced leakage and compartmentalization and BAPTA conjugates for detecting high-amplitude calcium transients . It is also suitable for use in fluorescence microscopy, fluorescence microplate assays, or flow cytometry .
Analyse Biochimique
Biochemical Properties
FG 488 BAPTA-1, AM plays a significant role in biochemical reactions by binding to Ca2+ ions, which results in an increase in fluorescence intensity . This property allows it to interact with various enzymes, proteins, and other biomolecules that are sensitive to Ca2+ levels. The nature of these interactions is primarily through the binding of this compound to Ca2+ ions, which can influence the activity of these biomolecules .
Cellular Effects
This compound has profound effects on various types of cells and cellular processes. It influences cell function by allowing the measurement and tracking of intracellular Ca2+ . This can impact cell signaling pathways, gene expression, and cellular metabolism, as many of these processes are regulated by Ca2+ levels .
Molecular Mechanism
The mechanism of action of this compound is primarily through its binding interactions with Ca2+ ions. Upon binding to Ca2+, the fluorescent intensity of this compound increases approximately 14-fold from resting intensity . This allows it to exert its effects at the molecular level, including potential changes in gene expression and enzyme activity that are influenced by Ca2+ levels .
Metabolic Pathways
This compound is involved in the calcium signaling pathway, interacting with enzymes or cofactors sensitive to Ca2+ levels
Transport and Distribution
This compound is transported and distributed within cells and tissues due to its cell-permeable nature
Subcellular Localization
Given its role as a Ca2+ indicator, it is likely to be found wherever Ca2+ ions are present within the cell .
Propriétés
| { "Design of the Synthesis Pathway": "The synthesis of FG 488 BAPTA-1, AM involves the protection of the carboxylic acid group, amidation of the protected carboxylic acid, and subsequent deprotection of the amide. The final product is obtained as an acetoxymethyl (AM) ester to improve cell permeability.", "Starting Materials": [ "5,5'-Dithiobis(2-nitrobenzoic acid) (DTNB)", "N,N-Dimethylformamide (DMF)", "N-Hydroxysuccinimide (NHS)", "1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC)", "BAPTA", "Triethylamine (TEA)", "Acetic anhydride", "Methanol", "Dichloromethane (DCM)", "Diethyl ether", "Sodium bicarbonate (NaHCO3)", "FG 488 acid" ], "Reaction": [ "BAPTA is reacted with DTNB in DMF to form the protected BAPTA-DTNB adduct.", "The BAPTA-DTNB adduct is reacted with NHS and EDC in DMF to form the NHS ester intermediate.", "The NHS ester intermediate is then reacted with FG 488 acid in the presence of TEA to form the protected FG 488 BAPTA-1 adduct.", "The protected FG 488 BAPTA-1 adduct is then deprotected by treatment with acetic anhydride and methanol in DCM to obtain the FG 488 BAPTA-1 intermediate.", "The FG 488 BAPTA-1 intermediate is then reacted with sodium bicarbonate in DCM to obtain FG 488 BAPTA-1, AM as an acetoxymethyl ester." ] } | |
Numéro CAS |
244167-57-5 |
Formule moléculaire |
C59H53F2N3O26 |
Poids moléculaire |
1258.07 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![4-(2,5-dioxopyrrolidin-1-yl)oxycarbonyl-2-[3-(ethylamino)-6-ethylimino-2,7-dimethylxanthen-9-yl]benzoic acid;5-(2,5-dioxopyrrolidin-1-yl)oxycarbonyl-2-[3-(ethylamino)-6-ethylimino-2,7-dimethylxanthen-9-yl]benzoic acid](/img/structure/B1147781.png)





